molecular formula C9H12N2O B13871894 (1-Methyl-2,3-dihydropyrrolo[2,3-b]pyridin-4-yl)methanol

(1-Methyl-2,3-dihydropyrrolo[2,3-b]pyridin-4-yl)methanol

Cat. No.: B13871894
M. Wt: 164.20 g/mol
InChI Key: PSSGSAUKDSKTOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Methyl-2,3-dihydropyrrolo[2,3-b]pyridin-4-yl)methanol is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused to a pyridine ring, forming a pyrrolopyridine structure. The presence of a hydroxymethyl group at the 4-position and a methyl group at the 1-position further characterizes this compound. Nitrogen-containing heterocycles like this one are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

The synthesis of (1-Methyl-2,3-dihydropyrrolo[2,3-b]pyridin-4-yl)methanol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity, often using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

(1-Methyl-2,3-dihydropyrrolo[2,3-b]pyridin-4-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding aldehyde or carboxylic acid, while reduction may produce a fully saturated derivative .

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

(1-methyl-2,3-dihydropyrrolo[2,3-b]pyridin-4-yl)methanol

InChI

InChI=1S/C9H12N2O/c1-11-5-3-8-7(6-12)2-4-10-9(8)11/h2,4,12H,3,5-6H2,1H3

InChI Key

PSSGSAUKDSKTOC-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C=CN=C21)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.